molecular formula C11H21N B13318576 N-cyclopentyl-3-methylcyclopentan-1-amine

N-cyclopentyl-3-methylcyclopentan-1-amine

Cat. No.: B13318576
M. Wt: 167.29 g/mol
InChI Key: ZDQZPCLPNSXTOZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methylcyclopentan-1-amine is an organic compound that belongs to the class of cycloalkylamines This compound features a cyclopentyl group attached to a cyclopentane ring, with a methyl group at the third position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methylcyclopentan-1-amine typically involves the nucleophilic addition of amines to carbonyl compounds. One common method is the reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, yielding the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale production might also involve continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-3-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to an amine.

    3-Methylcyclopentanamine: Similar structure but lacks the cyclopentyl group.

    N-cyclopentylcyclohexanamine: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

N-cyclopentyl-3-methylcyclopentan-1-amine is unique due to the presence of both a cyclopentyl and a methyl group on the cyclopentane ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclopentyl-3-methylcyclopentan-1-amine

InChI

InChI=1S/C11H21N/c1-9-6-7-11(8-9)12-10-4-2-3-5-10/h9-12H,2-8H2,1H3

InChI Key

ZDQZPCLPNSXTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2CCCC2

Origin of Product

United States

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